molecular formula C27H48 B14136339 1,2,3-Triheptylbenzene CAS No. 89231-33-4

1,2,3-Triheptylbenzene

Cat. No.: B14136339
CAS No.: 89231-33-4
M. Wt: 372.7 g/mol
InChI Key: NOGSRVAPNJTDJP-UHFFFAOYSA-N
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Description

1,2,3-Triheptylbenzene is a trialkyl-substituted benzene derivative featuring three heptyl (-C₇H₁₅) groups attached to the benzene ring at the 1, 2, and 3 positions. This structural arrangement confers high lipophilicity and low water solubility, making it suitable for applications in non-polar solvents, lubricants, or surfactant formulations.

Properties

CAS No.

89231-33-4

Molecular Formula

C27H48

Molecular Weight

372.7 g/mol

IUPAC Name

1,2,3-triheptylbenzene

InChI

InChI=1S/C27H48/c1-4-7-10-13-16-20-25-22-19-23-26(21-17-14-11-8-5-2)27(25)24-18-15-12-9-6-3/h19,22-23H,4-18,20-21,24H2,1-3H3

InChI Key

NOGSRVAPNJTDJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C(=CC=C1)CCCCCCC)CCCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of 1,2,3-Triheptylbenzene can be achieved through several methods:

    Hydrogenation Reduction: One common method involves the hydrogenation reduction of 1,1’,1’'-(benzene-1,2,3-triyl)tris(heptan-1-one).

    Trimerization of Alkynes: Another method involves the trimerization of 1-heptyne in the presence of a rhodium trichloride catalyst.

Chemical Reactions Analysis

1,2,3-Triheptylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens, nitrating agents, or sulfonating agents.

    Oxidation and Reduction: The alkyl side chains of this compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alkanes.

Mechanism of Action

The mechanism of action of 1,2,3-Triheptylbenzene primarily involves its interaction with molecular targets through its aromatic ring and alkyl side chains. The benzene ring can participate in π-π interactions with other aromatic systems, while the alkyl chains can engage in hydrophobic interactions. These interactions play a crucial role in the compound’s ability to modulate biological pathways and molecular targets .

Comparison with Similar Compounds

The following analysis compares 1,2,3-Triheptylbenzene with structurally related alkylbenzenes, focusing on molecular properties, toxicity, and applications.

Structural and Physical Properties
Compound Name CAS Number Molecular Weight (g/mol) Boiling Point (°C, estimated) Water Solubility (mg/L, estimated)
This compound - ~362.7 >300 <0.1
1,2,3-Trimethylbenzene (TMB) 526-73-8 120.19 176–179 20–30
1,2,4-Trimethylbenzene 95-63-6 120.19 169–171 25–30
1,3,5-Trimethylbenzene 108-67-8 120.19 164–165 20–25
1,2,3,4-Tetramethylbenzene 488-23-3 134.22 205–207 <10
3-Phenyldodecane 4621-36-7 246.44 ~300 <0.1

Key Observations :

  • Alkyl Chain Length : Increasing alkyl chain length (e.g., methyl to heptyl) significantly elevates molecular weight and boiling point while reducing water solubility. For instance, this compound’s estimated boiling point (>300°C) far exceeds that of TMBs (~160–180°C) due to stronger van der Waals interactions .
  • Substituent Position : Symmetrical isomers (e.g., 1,3,5-TMB) generally exhibit lower boiling points than asymmetrical isomers (e.g., 1,2,3-TMB) due to reduced molecular packing efficiency .
Toxicity and Environmental Impact
Compound Name Toxicity Reference Values (TRVs) Volatility Environmental Persistence
This compound No direct data; inferred low acute toxicity due to low volatility and bioavailability Very low High (due to lipophilicity)
1,2,3-TMB US EPA IRIS RfC: 0.03 mg/m³ (chronic inhalation) Moderate Moderate
1,3,5-TMB US EPA IRIS RfC: 0.03 mg/m³; TCEQ DSD: 0.3 mg/m³ (acute) Moderate Moderate
3-Phenyldodecane Limited toxicity data; expected low acute toxicity similar to long-chain alkanes Low High

Key Observations :

  • Volatility and Exposure Risk : TMBs pose higher inhalation risks due to moderate volatility, whereas this compound’s low volatility suggests minimal airborne exposure .

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